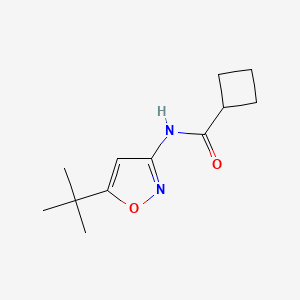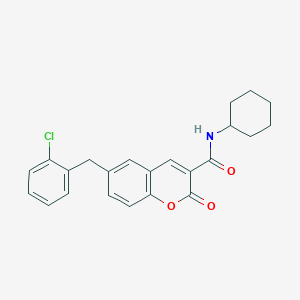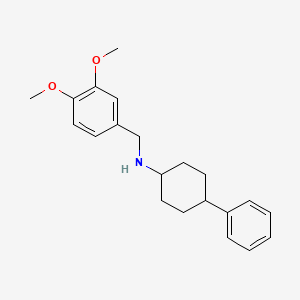
N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of immune responses, inflammation, and apoptosis. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide selectively blocks the P2X7 receptor, which is involved in the regulation of immune responses, inflammation, and apoptosis. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of a non-selective cation channel and the release of pro-inflammatory cytokines. This compound blocks the opening of the cation channel and the release of cytokines, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
In addition to its effects on the P2X7 receptor, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents for administration.
Direcciones Futuras
For research on N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanisms of action in different cell types and tissues. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide can be synthesized using a multi-step process starting from 5-tert-butyl-3-isoxazolecarboxylic acid and cyclobutanecarboxylic acid. The synthesis involves the formation of an amide bond between the two acids, followed by the introduction of a tert-butyl group at the 5-position of the isoxazole ring. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, this compound has been shown to reduce pain behaviors in animal models of neuropathic and inflammatory pain. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-7-10(14-16-9)13-11(15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCRACZSRADLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)